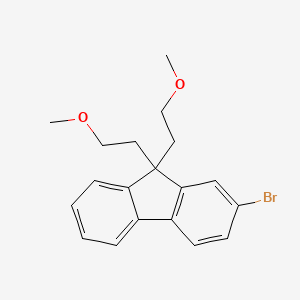
2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene is an organic compound belonging to the fluorene family. Fluorene derivatives are known for their unique photophysical properties and are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene typically involves the bromination of 9,9-bis(2-methoxyethyl)-9H-fluorene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluorenone derivatives or reduction to form fluorene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: New fluorene derivatives with different functional groups.
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Electronics: Used in the development of OLEDs and OPVs due to its photophysical properties.
Photochemistry: Studied for its light-absorbing and emitting characteristics.
Biology and Medicine
Fluorescent Probes: Potential use in biological imaging due to its fluorescence.
Drug Development: Investigated for its potential as a building block in pharmaceutical compounds.
Industry
Materials Science: Used in the synthesis of polymers and other advanced materials.
Chemical Sensors: Employed in the development of sensors for detecting various analytes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene in its applications is primarily based on its ability to absorb and emit light. The bromine atom can participate in various chemical reactions, allowing the compound to be modified for specific applications. The methoxyethyl groups enhance its solubility and processability.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Bis(2-methoxyethyl)-9H-fluorene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-9,9-dimethyl-9H-fluorene: Similar structure but with different substituents, affecting its physical and chemical properties.
Uniqueness
2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene is unique due to the presence of both bromine and methoxyethyl groups, which confer specific reactivity and solubility properties, making it suitable for a wide range of applications in organic electronics and materials science.
Propiedades
Número CAS |
649724-44-7 |
|---|---|
Fórmula molecular |
C19H21BrO2 |
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
2-bromo-9,9-bis(2-methoxyethyl)fluorene |
InChI |
InChI=1S/C19H21BrO2/c1-21-11-9-19(10-12-22-2)17-6-4-3-5-15(17)16-8-7-14(20)13-18(16)19/h3-8,13H,9-12H2,1-2H3 |
Clave InChI |
JSXLDOGWYATPTP-UHFFFAOYSA-N |
SMILES canónico |
COCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















